

Application of Dihydroactinidiolide as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dihydroactinidiolide**

Cat. No.: **B095004**

[Get Quote](#)

Application of Dihydroactinidiolide as a Flavoring Agent in the Food Industry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroactinidiolide (FEMA No. 4020) is a naturally occurring volatile terpenoid found in a variety of plants, including black tea, fenugreek, mangoes, and tobacco.^{[1][2]} It is a significant contributor to the characteristic flavor profiles of these and other food products. Possessing a unique and subtle aroma described as sweet, tea-like, fruity, and woody, **dihydroactinidiolide** is a versatile and valuable ingredient for the food and fragrance industries.^{[1][3][4]} Its ability to round out and enhance existing flavors, as well as add depth and realism, makes it a sought-after compound in flavor creation.^[5]

This document provides detailed application notes, protocols, and quantitative data for the use of **dihydroactinidiolide** as a flavoring agent in the food industry.

Regulatory Status

Dihydroactinidiolide is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).^{[6][7][8][9]} Its FEMA number is 4020.^[10] This

designation allows for its use as a flavoring agent in a wide range of food products, adhering to good manufacturing practices.

Sensory Profile & Physicochemical Properties

Dihydroactinidiolide's flavor profile is complex and multifaceted, contributing notes that are both subtle and impactful. Its primary descriptors include sweet, tea-like, fruity (apricot, berry, plum), and woody.[4][11] This complexity allows it to be used in a wide array of food and beverage applications to enhance and modify flavor profiles.

Table 1: Physicochemical Properties of **Dihydroactinidiolide**

Property	Value	Reference
Chemical Formula	<chem>C11H16O2</chem>	[12]
Molar Mass	180.24 g/mol	[12]
Appearance	White crystalline powder or clear, colorless liquid	[11][12]
Odor	Sweet, tea-like, coumarin-like, musky	[3][12]
Solubility	Insoluble in water; soluble in ethanol and nonpolar solvents	[1][12][13]
Boiling Point	295-296 °C at 760 mm Hg	[11]
Flash Point	> 100 °C	[11]
Stability	Generally stable in most media	[11]

Application in Food and Beverages

Dihydroactinidiolide is a highly effective flavor enhancer at very low concentrations. Its subtle yet distinct character can round out and add complexity to a wide variety of flavors. The following table provides suggested starting usage levels in various food and beverage applications. It is important to note that optimal levels can vary significantly depending on the food matrix and the desired flavor profile.

Table 2: Suggested Starting Usage Levels of **Dihydroactinidiolide** in Various Food and Beverage Applications

Food/Beverage Category	Suggested Starting Level (ppm in finished product)	Flavor Effect	Reference
Teas (Green)	Up to 1000 ppm in the flavor concentrate	Enhances authentic green tea character	[1]
Teas (Black)	Up to 500 ppm in the flavor concentrate	Adds depth and realism to black tea notes	[1]
Berry Flavors (Raspberry, Blackberry)	Up to 300 ppm in the flavor concentrate	Adds berry character, roundness, and depth	[1]
Berry Flavors (Cranberry, Strawberry)	Up to 200 ppm in the flavor concentrate	Adds depth, realism, and an extra layer of taste	[1]
Fruit Flavors (Black Currant, Kiwi, Passion Fruit)	Up to 100 ppm in the flavor concentrate	Enhances character and adds depth	[1]
Stone Fruit Flavors (Apricot, Nectarine)	20-50 ppm in the flavor concentrate	Adds an interesting effect and depth	[1]
Tomato Products	Up to 100 ppm in the flavor concentrate	Successful in a range of tomato flavors from fresh to sun-dried	[1]
Beer	Up to 50 ppm in the flavor concentrate	Rounds out the profile and adds realism	[1]
Seaweed Products	Up to 200 ppm in the flavor concentrate	Rounds out and softens the harsh phenolic notes	[1]

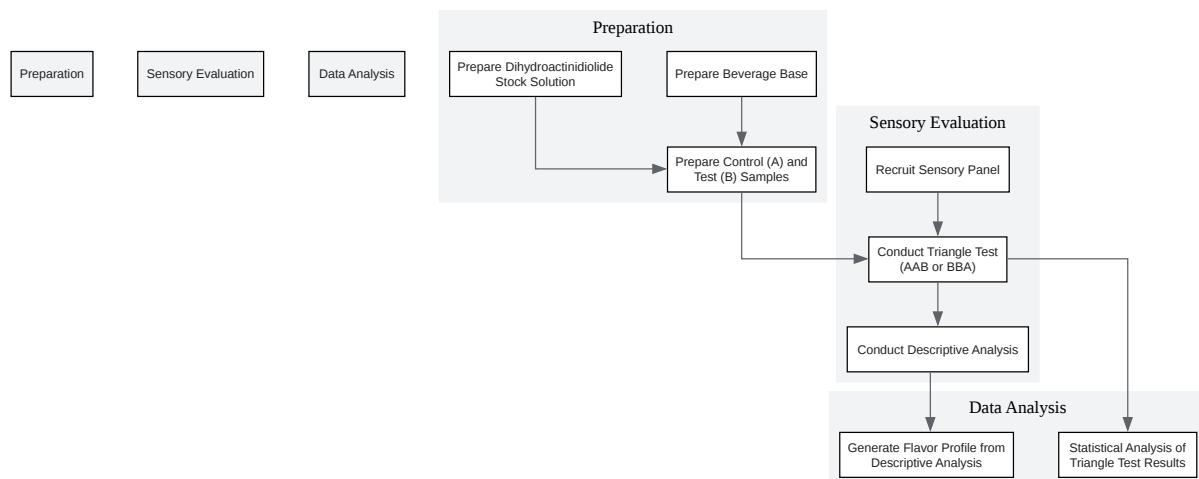
Experimental Protocols

Protocol 1: Sensory Evaluation of Dihydroactinidiolide in a Beverage Matrix

This protocol outlines a method for determining the sensory impact of **dihydroactinidiolide** in a model beverage system using a triangle test and descriptive analysis.

Objective: To determine if a perceptible difference exists between a control beverage and a beverage containing **dihydroactinidiolide**, and to characterize the flavor profile of the latter.

Materials:


- **Dihydroactinidiolide** (food grade)
- Ethanol (food grade)
- Sucrose
- Citric Acid
- Deionized, odor-free water
- Glass beakers and volumetric flasks
- Pipettes
- Sensory evaluation booths with controlled lighting and ventilation
- Identically coded tasting cups
- Unsalted crackers and water for palate cleansing

Procedure:

- Stock Solution Preparation:
 - Prepare a 0.1% (w/v) stock solution of **dihydroactinidiolide** in food-grade ethanol.

- Beverage Base Preparation:
 - Prepare a sufficient quantity of a simple beverage base consisting of 5% sucrose and 0.1% citric acid in deionized water.
- Sample Preparation:
 - Control Sample (A): The beverage base without any added **dihydroactinidiolide**.
 - Test Sample (B): Add a calculated amount of the **dihydroactinidiolide** stock solution to the beverage base to achieve the desired final concentration (e.g., 1 ppm). Prepare a series of dilutions as needed for threshold determination.
- Sensory Panel:
 - Recruit a panel of at least 15-20 trained or screened sensory panelists.
 - Provide panelists with instructions on the evaluation procedure.
- Triangle Test:
 - Present each panelist with three coded samples, two of which are identical (either AAB or BBA) and one is different.
 - Ask panelists to identify the odd sample.
 - Analyze the results statistically to determine if a significant difference is perceived.
- Descriptive Analysis:
 - If a significant difference is found, present panelists with the control and test samples again.
 - Ask them to describe the flavor attributes of the test sample using a provided lexicon of terms (e.g., sweet, tea-like, fruity, woody, etc.) and to rate the intensity of each attribute on a scale.

Diagram 1: Experimental Workflow for Sensory Evaluation

[Click to download full resolution via product page](#)

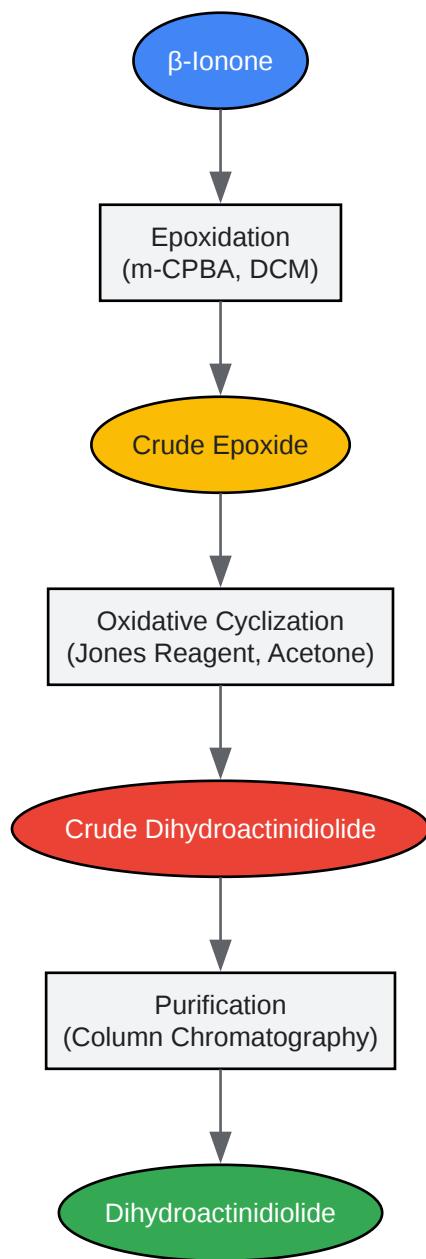
Caption: Workflow for the sensory evaluation of **dihydroactinidiolide**.

Protocol 2: Synthesis of Dihydroactinidiolide from β -Ionone

This protocol describes a two-step oxidation method for the synthesis of **dihydroactinidiolide** from β -ionone, suitable for laboratory-scale preparation.[14]

Objective: To synthesize **dihydroactinidiolide** from β -ionone.

Materials:


- β -ionone
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Magnesium sulfate (MgSO_4)
- Jones reagent (chromium trioxide in sulfuric acid and acetone)
- Acetone
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Round-bottom flasks
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Epoxidation of β -Ionone:
 - Dissolve β -ionone in dichloromethane in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add m-CPBA to the stirred solution.
 - Allow the reaction to proceed at room temperature until completion (monitor by TLC).

- Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
- Oxidative Cyclization to **Dihydroactinidiolide**:
 - Dissolve the crude epoxide in acetone and cool in an ice bath.
 - Slowly add Jones reagent to the stirred solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
 - Quench the reaction with isopropanol.
 - Filter the mixture and concentrate the filtrate.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
 - Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield **dihydroactinidiolide**.

Diagram 2: Synthesis Workflow of **Dihydroactinidiolide**

[Click to download full resolution via product page](#)

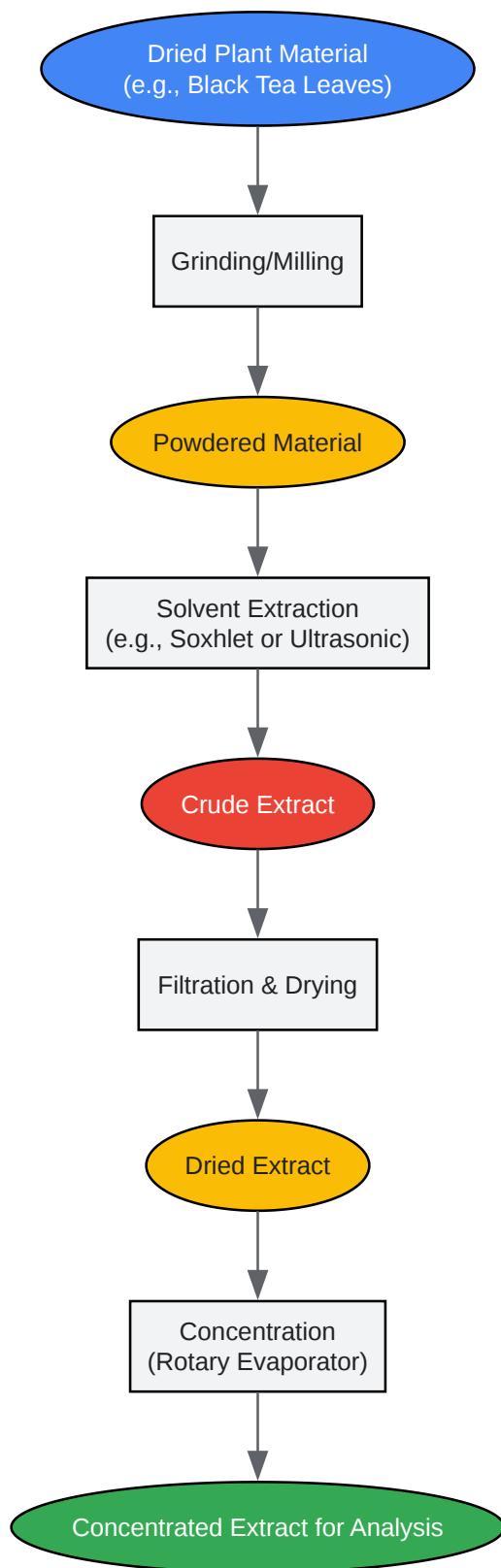
Caption: Synthesis of **dihydroactinidiolide** from β-ionone.

Protocol 3: Extraction of Dihydroactinidiolide from Black Tea Leaves

This protocol provides a general method for the extraction of **dihydroactinidiolide** from dried black tea leaves for analytical purposes.

Objective: To extract **dihydroactinidiolide** from black tea leaves for quantification.

Materials:


- Dried black tea leaves
- Grinder or mill
- Dichloromethane (DCM) or other suitable organic solvent
- Soxhlet apparatus or ultrasonic bath
- Anhydrous sodium sulfate
- Filter paper
- Rotary evaporator
- Vials for sample storage

Procedure:

- Sample Preparation:
 - Grind the dried black tea leaves to a fine powder.
- Extraction:
 - Soxhlet Extraction: Place the powdered tea leaves in a thimble and extract with dichloromethane for several hours.
 - Ultrasonic Extraction: Suspend the powdered tea leaves in dichloromethane and sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.
- Drying and Concentration:
 - Filter the extract and dry the solvent over anhydrous sodium sulfate.

- Concentrate the extract to a smaller volume using a rotary evaporator at a low temperature to avoid loss of volatile compounds.
- Analysis:
 - The resulting extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of **dihydroactinidiolide**.

Diagram 3: Extraction Workflow from Plant Material

[Click to download full resolution via product page](#)

Caption: General workflow for the extraction of **dihydroactinidiolide**.

Conclusion

Dihydroactinidiolide is a versatile and effective flavoring ingredient with a wide range of applications in the food and beverage industry. Its unique sensory profile allows for the enhancement and modification of numerous flavor systems. The provided application notes and protocols offer a starting point for researchers and product developers to explore the potential of this valuable compound. Further optimization of usage levels and processing conditions will be necessary to achieve the desired flavor profiles in specific food matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. agilent.com [agilent.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. (S)-dihydroactinidiolide [flavscents.com]
- 5. (S)-dihydroactinidiolide, 17092-92-1 [thegoodsentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
- 9. femaflavor.org [femaflavor.org]
- 10. researchgate.net [researchgate.net]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 13. researchgate.net [researchgate.net]
- 14. Dihydroactinidiolide, a natural product against A β 25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application of Dihydroactinidiolide as a flavoring agent in the food industry.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095004#application-of-dihydroactinidiolide-as-a-flavoring-agent-in-the-food-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com